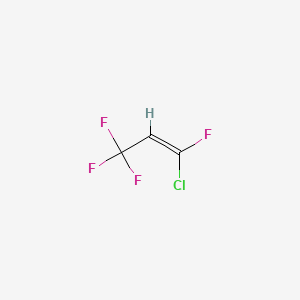

1-丙烯,1-氯-1,3,3,3-四氟-

描述

The compound "1-Propene, 1-chloro-1,3,3,3-tetrafluoro-" is a chlorofluorocarbon with potential applications in various industrial processes. While the provided papers do not directly discuss this compound, they do provide insights into closely related chlorinated propenes and their fluorinated derivatives. These studies contribute to the broader understanding of the synthesis, molecular structure, and reactivity of chlorofluorocarbons similar to "1-Propene, 1-chloro-1,3,3,3-tetrafluoro-".

Synthesis Analysis

The synthesis of related fluorinated propenes is a topic of interest in the chemical industry due to their applications as refrigerants and in other fields. For instance, the catalytic fluorination of 1,1,2,3-tetrachloropropene to produce 2-chloro-3,3,3-trifluoropropene is a critical step in the synthesis of 2,3,3,3-tetrafluoropropene . Another study discusses the synthesis of 1,1,1,3-tetrafluoropropene (HFO-1234ze) from 1,1,1,3,3-pentachloropropane, highlighting the trends in this field . These processes are relevant as they provide a context for the synthesis of similar compounds, including "1-Propene, 1-chloro-1,3,3,3-tetrafluoro-".

Molecular Structure Analysis

The molecular structure of chlorinated propenes can be complex, with the presence of multiple conformers. An electron diffraction study of 3-chloro-2-chloromethyl-1-propene reveals a mixture of two conformers and provides detailed measurements of bond lengths and angles, which are essential for understanding the molecular geometry of such compounds . This information is crucial for predicting the reactivity and physical properties of related molecules.

Chemical Reactions Analysis

The reactivity of chlorofluoropropenes is an area of significant interest. For example, 1-Chloro-3,3-difluoropropadiene, a related compound, is shown to react sluggishly with HF to produce 1-chloro-3,3,3-trifluoropropene . Additionally, the formation of the 1,2,3-trichloropropenylium ion as an intermediate during the fluorination of 1,2,3,3-tetrachloro-1-propene indicates the complexity of the reaction pathways involved in synthesizing such compounds . These studies provide insights into the types of chemical reactions that "1-Propene, 1-chloro-1,3,3,3-tetrafluoro-" may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorofluoropropenes are influenced by their molecular structure and the nature of their chemical bonds. While the papers provided do not directly discuss the properties of "1-Propene, 1-chloro-1,3,3,3-tetrafluoro-", they do offer a foundation for understanding how the substitution of chlorine and fluorine atoms can affect properties such as boiling point, stability, and reactivity. The electron diffraction study provides data on bond lengths and angles that are essential for predicting these properties .

科学研究应用

化学结构和性质

“1-丙烯,1-氯-1,3,3,3-四氟-”是一种化学化合物,其化学式为C3HClF4 . 它的分子量为148.487 . 该化合物也称为3-氯-1,1,3,3-四氟丙烯 .

热力学性质

“1-丙烯,1-氯-1,3,3,3-四氟-”的热力学性质已被广泛研究。 例如,对这种化合物(也称为R1233zd (E))的密度、声速和蒸汽压进行了实验测量 . 这些测量涵盖了从215 到 444 K的温度范围,压力从0.3 到 24.1 MPa .

状态方程

针对“1-丙烯,1-氯-1,3,3,3-四氟-”开发了以亥姆霍兹自由能表示的状态方程 . 该方程对实验数据的表示结果是:密度的均方根偏差为0.020%,蒸汽压为0.223%,声速为0.131% .

化学反应

“1-丙烯,1-氯-1,3,3,3-四氟-”可以在溴化亚铜增强的有机锌试剂存在下与溴化亚铜发生反应,生成膦酸酯 .

用作制冷剂

属性

IUPAC Name |

(Z)-1-chloro-1,3,3,3-tetrafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClF4/c4-2(5)1-3(6,7)8/h1H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWJILFKWURCIR-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/F)\Cl)\C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060038 | |

| Record name | 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

460-71-9 | |

| Record name | 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene, 1-chloro-1,3,3,3-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-aminopyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B1310132.png)

![2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1310178.png)

![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)